molecular formula C4H7NO4 B3029534 L-aspartic acid CAS No. 6899-03-2

L-aspartic acid

Cat. No.: B3029534
CAS No.: 6899-03-2
M. Wt: 133.10 g/mol
InChI Key: CKLJMWTZIZZHCS-REOHCLBHSA-N
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Description

L-aspartic acid is a non-essential amino acid that is widely found in plants and animals. It plays a crucial role in the biosynthesis of proteins and is involved in various metabolic processes. This compound is a central building block for many metabolic pathways, including the biosynthesis of other amino acids, nucleotides, and nicotinamide adenine dinucleotide. It is also involved in the tricarboxylic acid cycle and glycolysis pathway intermediates, making it vital for growth and defense in organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-aspartic acid can be synthesized through several methods, including protein extraction, chemical synthesis, and enzymatic conversion. One common industrial method involves the use of fumaric acid and cells containing aspartase. The process includes isoelectric point titration with sulfuric acid to extract this compound . Another method involves the coupling of maleate cis-trans isomerase and aspartase, which has been optimized to improve enzyme stability and catalytic performance .

Industrial Production Methods: In industrial settings, this compound is often produced using genetically engineered Escherichia coli cultured with cost-effective media such as corn plasm. The optimization of fermentation conditions, including the use of peptone, lactose, and trace metallic ions, has significantly improved the yield and activity of aspartase . Additionally, a catalysis-extraction circulation process has been developed to reduce environmental pollution and improve the efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions: L-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in transamination reactions, where it donates its amino group to form oxaloacetate .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid for extraction, maleic anhydride for biosynthesis, and various enzymes such as aspartase and maleate cis-trans isomerase . The conditions for these reactions often involve specific pH levels, temperatures, and the presence of cofactors to enhance enzyme activity.

Major Products Formed: The major products formed from the reactions of this compound include oxaloacetate, fumaric acid, and various amino acids and nucleotides. These products are essential for metabolic processes and the synthesis of proteins and other biomolecules .

Comparison with Similar Compounds

L-aspartic acid is similar to other amino acids such as L-glutamic acid and L-asparagine. it is unique in its role as a central building block for many metabolic pathways and its involvement in the synthesis of various biomolecules . L-glutamic acid, for example, is primarily involved in neurotransmission and the synthesis of gamma-aminobutyric acid, while L-asparagine is involved in protein synthesis and the regulation of cellular processes .

List of Similar Compounds:
  • L-glutamic acid
  • L-asparagine
  • D-aspartic acid
  • L-arginine

This compound’s unique properties and wide range of applications make it an important compound in various fields of scientific research and industry.

Properties

IUPAC Name

(2S)-2-aminobutanedioic acid
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InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
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InChI Key

CKLJMWTZIZZHCS-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Record name L-ASPARTIC ACID
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Record name aspartic acid
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Related CAS

25608-40-6, Array
Record name Poly(L-aspartic acid)
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Record name Aspartic acid [USAN:USP:INN]
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DSSTOX Substance ID

DTXSID7022621
Record name L-Aspartic acid
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Molecular Weight

133.10 g/mol
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Physical Description

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless
Record name L-Aspartic acid
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Solubility

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol)
Record name Aspartic acid
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Density

1.6603 at 13 °C, 1.7 g/cm³
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Vapor Pressure

0.0000013 [mmHg]
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Mechanism of Action

There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle.
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Color/Form

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods

CAS No.

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6
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Record name L-Aspartic acid, homopolymer
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Melting Point

270-271 °C, 270 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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